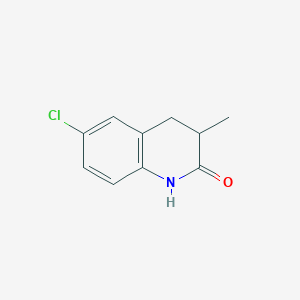

2(1H)-Quinolinone, 6-chloro-3,4-dihydro-3-methyl-

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2(1H)-Quinolinone, 6-chloro-3,4-dihydro-3-methyl- is a heterocyclic compound that belongs to the quinolinone family This compound is characterized by the presence of a quinolinone core structure, which is a bicyclic system consisting of a benzene ring fused to a pyridine ring

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2(1H)-Quinolinone, 6-chloro-3,4-dihydro-3-methyl- can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the reaction of 6-chloro-3,4-dihydro-3-methyl-2-aminobenzaldehyde with an appropriate reagent can lead to the formation of the desired quinolinone compound. The reaction conditions typically involve the use of a suitable solvent, such as ethanol or methanol, and a catalyst to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of 2(1H)-Quinolinone, 6-chloro-3,4-dihydro-3-methyl- may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product with the desired specifications.

Análisis De Reacciones Químicas

Types of Reactions

2(1H)-Quinolinone, 6-chloro-3,4-dihydro-3-methyl- undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinolinone derivatives with different oxidation states.

Reduction: Reduction reactions can convert the quinolinone to its corresponding dihydroquinoline form.

Substitution: The chlorine atom at the 6th position can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate the substitution reaction.

Major Products Formed

The major products formed from these reactions include various quinolinone derivatives with modified functional groups, which can exhibit different chemical and biological properties.

Aplicaciones Científicas De Investigación

Chemistry

2(1H)-Quinolinone, 6-chloro-3,4-dihydro-3-methyl- serves as a building block for synthesizing more complex heterocyclic compounds. Its unique structure allows for various chemical reactions:

- Oxidation: Can be oxidized to form different quinolinone derivatives.

- Reduction: Reduction reactions yield its corresponding dihydroquinoline form.

- Substitution Reactions: The chlorine atom can be substituted with other functional groups through nucleophilic substitution.

Biology

Research indicates potential biological activities , including:

- Antimicrobial Properties: Studies have shown that quinolinones exhibit activity against various bacterial strains.

- Anticancer Activity: The compound is being explored for its ability to inhibit cancer cell growth through mechanisms such as apoptosis and cell cycle arrest .

Medicine

The compound is under investigation for its potential as a therapeutic agent in treating various diseases:

- Inhibition of Factor XIa: It interacts with activated Factor XIa in the coagulation cascade, potentially serving as an anticoagulant agent.

- Antiviral and Antiallergic Properties: Similar compounds have been developed into drugs for treating conditions such as HIV and asthma .

Case Study 1: Anticancer Activity

A study investigated the effects of quinolinone derivatives on cancer cell lines. Results demonstrated that certain derivatives significantly inhibited cell proliferation by targeting specific enzymes involved in cell growth. The study concluded that modifications to the quinolinone structure could enhance its anticancer properties.

Case Study 2: Antimicrobial Efficacy

Research focused on the antimicrobial activity of 2(1H)-Quinolinone derivatives against resistant bacterial strains. The findings indicated that these compounds exhibited potent antibacterial effects, suggesting their potential use in developing new antibiotics.

Mecanismo De Acción

The mechanism of action of 2(1H)-Quinolinone, 6-chloro-3,4-dihydro-3-methyl- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.

Comparación Con Compuestos Similares

Similar Compounds

2(1H)-Quinolinone, 3,4-dihydro-3-methyl-: Lacks the chlorine atom at the 6th position.

2(1H)-Quinolinone, 6-chloro-3,4-dihydro-: Lacks the methyl group at the 3rd position.

2(1H)-Quinolinone, 3,4-dihydro-: Lacks both the chlorine atom and the methyl group.

Uniqueness

The presence of both the chlorine atom at the 6th position and the methyl group at the 3rd position in 2(1H)-Quinolinone, 6-chloro-3,4-dihydro-3-methyl- imparts unique chemical properties and potential biological activities that distinguish it from other similar compounds. These modifications can enhance its reactivity and specificity in various applications.

Actividad Biológica

2(1H)-Quinolinone, 6-chloro-3,4-dihydro-3-methyl- is a heterocyclic compound belonging to the quinolinone family. Its unique structure, which includes a chlorine atom at the 6th position and a methyl group at the 3rd position, contributes to its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, pharmacological properties, and relevant research findings.

The primary target of 2(1H)-Quinolinone, 6-chloro-3,4-dihydro-3-methyl- is Activated Factor XI (FXIa) . The compound inhibits FXIa by binding to specific pockets (S1-S1’-S2’ binding sites), disrupting the coagulation cascade and preventing fibrin formation. This inhibition can affect other clotting factors and has implications for therapeutic applications in anticoagulation.

ADME Characteristics

The pharmacokinetics of this compound are influenced by its Absorption, Distribution, Metabolism, and Excretion (ADME) properties. Factors such as hydrophilicity and polar surface area can impact its bioavailability and permeability through biological membranes.

Biological Activity Profile

Research indicates that 2(1H)-Quinolinone, 6-chloro-3,4-dihydro-3-methyl- exhibits various biological activities:

- Antimicrobial Activity : Studies have shown that certain quinolinone derivatives possess significant antimicrobial properties against various pathogens.

- Anticancer Potential : The compound has been investigated for its potential anticancer effects. It may induce apoptosis in cancer cells and inhibit tumor growth through various biochemical pathways.

- Cardiotonic Effects : In animal models, derivatives of quinolinones have demonstrated cardiotonic activity, enhancing cardiac contractility .

Research Findings and Case Studies

Several studies have explored the biological activity of 2(1H)-Quinolinone derivatives:

Case Study: Anticancer Activity

A recent study evaluated the anticancer effects of various quinolinone derivatives, including 2(1H)-Quinolinone, 6-chloro-3,4-dihydro-3-methyl-. The results indicated that these compounds could inhibit cell proliferation and induce apoptosis in specific cancer cell lines. The mechanism involved downregulation of anti-apoptotic proteins and activation of pro-apoptotic pathways .

Propiedades

IUPAC Name |

6-chloro-3-methyl-3,4-dihydro-1H-quinolin-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10ClNO/c1-6-4-7-5-8(11)2-3-9(7)12-10(6)13/h2-3,5-6H,4H2,1H3,(H,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZUUDKWKWNWYAX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2=C(C=CC(=C2)Cl)NC1=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10ClNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.64 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.